molecular formula C15H14ClNO3 B3259709 Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]- CAS No. 32305-27-4

Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]-

Cat. No.: B3259709
CAS No.: 32305-27-4
M. Wt: 291.73 g/mol
InChI Key: FGYFIXJKDFCXCV-UHFFFAOYSA-N
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Description

Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]- is a complex organic compound that belongs to the class of substituted benzoic acids This compound is characterized by the presence of a chloro group at the 4-position and an ethoxyphenylamino group at the 2-position of the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]- typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a suitable benzene derivative, followed by reduction to form the corresponding amine. This amine is then subjected to a diazotization reaction, followed by a Sandmeyer reaction to introduce the chloro group. The final step involves the coupling of the chloro-substituted benzoic acid with 4-ethoxyaniline under appropriate conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key steps include the use of efficient catalysts and solvents, as well as controlled reaction conditions to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or metal hydrides, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring .

Mechanism of Action

The mechanism of action of benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-chloro-: Similar in structure but lacks the ethoxyphenylamino group.

    Benzoic acid, 2-[(4-ethoxyphenyl)amino]-: Similar but with the chloro group at a different position.

    Benzoic acid, 4-ethoxy-2-[(4-ethoxyphenyl)amino]-: Similar but with an additional ethoxy group

Uniqueness

Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]- is unique due to the specific positioning of its substituents, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-chloro-2-(4-ethoxyanilino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-2-20-12-6-4-11(5-7-12)17-14-9-10(16)3-8-13(14)15(18)19/h3-9,17H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYFIXJKDFCXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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